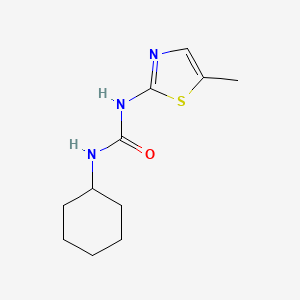
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is not fully understood. However, it has been suggested that it acts by modulating the activity of ion channels in the nervous system. It has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It has also been found to decrease the activity of enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. Additionally, it has been shown to increase the levels of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.
実験室実験の利点と制限
One of the advantages of using 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea in lab experiments is its potent anticonvulsant and antinociceptive activities. It has also been found to have a low toxicity profile, which makes it a suitable candidate for further investigation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the investigation of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea. One of the directions is to elucidate its mechanism of action by conducting further studies on its effects on ion channels and neurotransmitter receptors. Another direction is to investigate its potential use as a drug for the treatment of other diseases such as anxiety and depression. Additionally, its potential use as a tool in neuroscience research for the modulation of neuronal activity can also be explored.
Conclusion:
In conclusion, 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound can lead to the development of new drugs for the treatment of various diseases and can also provide insights into the modulation of neuronal activity.
合成法
The synthesis of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea involves the reaction of cyclohexylisocyanate with 5-methyl-2-thiohydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then treated with acid to yield the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has been extensively studied for its biological and pharmacological properties. It has been found to possess anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been investigated for its potential use as a drug for the treatment of various diseases such as epilepsy, neuropathic pain, and inflammation.
特性
IUPAC Name |
1-cyclohexyl-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKCFOIBXSYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)


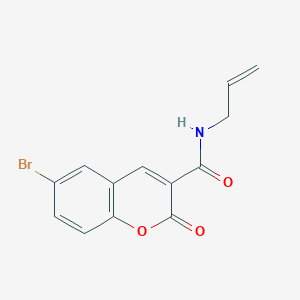

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)

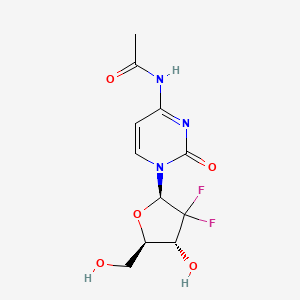
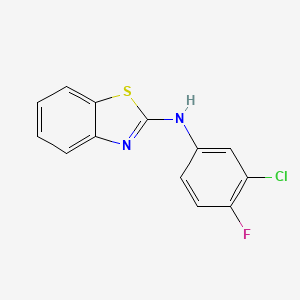
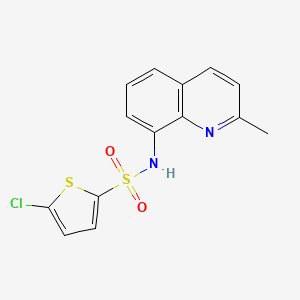
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)